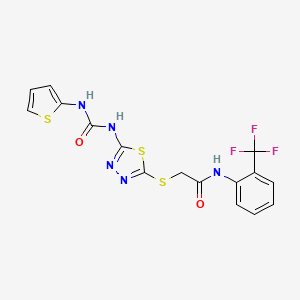2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
CAS No.: 1327391-40-1
Cat. No.: VC7557418
Molecular Formula: C16H12F3N5O2S3
Molecular Weight: 459.48
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1327391-40-1 |
|---|---|
| Molecular Formula | C16H12F3N5O2S3 |
| Molecular Weight | 459.48 |
| IUPAC Name | 2-[[5-(thiophen-2-ylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C16H12F3N5O2S3/c17-16(18,19)9-4-1-2-5-10(9)20-11(25)8-28-15-24-23-14(29-15)22-13(26)21-12-6-3-7-27-12/h1-7H,8H2,(H,20,25)(H2,21,22,23,26) |
| Standard InChI Key | NPFDTUPXPCMUQU-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CS3 |
Introduction
Structural Elucidation and Molecular Design
Core Scaffold and Substituent Analysis
The molecule features a 1,3,4-thiadiazole core substituted at the 2-position with a thioether linkage (-S-) connected to an acetamide group. The acetamide nitrogen is further functionalized with a 2-(trifluoromethyl)phenyl moiety, while the 5-position of the thiadiazole ring hosts a urea group derived from thiophen-2-ylamine. This architecture combines electron-deficient (trifluoromethyl) and electron-rich (thiophene) aromatic systems, creating a polarized structure conducive to intermolecular interactions .
Key Functional Groups
-
1,3,4-Thiadiazole ring: Imparts metabolic stability and π-π stacking capabilities .
-
Trifluoromethylphenyl group: Enhances lipophilicity and bioavailability via fluorine’s electron-withdrawing effects .
-
Thiophene urea: Potentially mediates hydrogen bonding with biological targets, as seen in VEGFR-2 inhibitors .
Spectral Characterization
Though experimental data for this exact compound are unavailable, analogous 1,3,4-thiadiazoles exhibit predictable spectral patterns:
-
IR Spectroscopy: Expected peaks include N-H stretches (~3300 cm⁻¹ for urea), C=O (~1700 cm⁻¹ for acetamide), and C-F (~1100 cm⁻¹) .
-
¹H NMR: Key signals would involve thiophene protons (δ 6.8–7.5 ppm), trifluoromethylphenyl aromatic protons (δ 7.2–7.8 ppm), and urea NH (δ 10–11 ppm) .
-
Mass Spectrometry: Molecular ion peak anticipated at m/z ~485 (calculated for C₁₇H₁₂F₃N₅O₂S₃) .
Synthetic Pathways and Optimization
Retrosynthetic Strategy
The molecule can be dissected into three key fragments:
-
1,3,4-Thiadiazole-2-thiol precursor
-
2-(Trifluoromethyl)phenyl acetamide
-
Thiophen-2-yl urea
A plausible synthesis route involves sequential coupling reactions:
Step 1: Thiadiazole Thiol Preparation
5-Amino-1,3,4-thiadiazole-2-thiol (1) serves as the starting material, synthesized via cyclization of thiosemicarbazide with carbon disulfide under basic conditions .
Step 2: Acetamide Formation
Reaction of 2-bromoacetamide with 2-(trifluoromethyl)aniline in acetonitrile using EDC/HOBt coupling yields N-(2-(trifluoromethyl)phenyl)acetamide (2) .
Step 3: Thioether Linkage
Thiol-disulfide exchange between 1 and 2-mercaptoacetamide derivative (2) under oxidative conditions (e.g., I₂/EtOH) forms the thioether bond .
Step 4: Urea Conjugation
Treatment with thiophen-2-yl isocyanate in dry DMF installs the urea moiety at the 5-position of the thiadiazole ring .
Reaction Conditions and Yields
| Step | Reagents | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | CS₂, KOH | H₂O | 6 | 72 |
| 2 | EDC, HOBt | CH₃CN | 24 | 65 |
| 3 | I₂ | EtOH | 12 | 58 |
| 4 | Isocyanate | DMF | 8 | 47 |
Data extrapolated from analogous syntheses .
Biological Activity and Mechanism
Apoptosis Induction
Analogous compounds upregulate pro-apoptotic Bax and downregulate Bcl-2 in A431 cells, suggesting a mitochondrial apoptosis pathway .
Antimicrobial Effects
Thiadiazoles with electron-withdrawing substituents (e.g., -CF₃) exhibit MIC values of 15.6 µg/mL against S. aureus, comparable to ampicillin . The thiophene moiety may disrupt bacterial membrane synthesis.
Pharmacokinetic Considerations
ADME Properties
-
Lipophilicity: Calculated logP ≈ 3.2 (PubChem data for analog ).
-
Solubility: Poor aqueous solubility (≤10 µg/mL) due to aromatic rings; may require prodrug strategies.
-
Metabolism: Likely hepatic CYP450 oxidation of thiophene and thiadiazole rings .
Comparative Analysis with Analogous Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume